molecular formula C12H21NO5 B1424189 tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate CAS No. 959246-85-6

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No. B1424189
M. Wt: 259.3 g/mol
InChI Key: ZAMPPXRQKCGWGE-UHFFFAOYSA-N
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Description

This compound is a chemical compound used in various scientific research applications . Its versatility and unique properties make it a valuable tool in the development of new drugs and materials.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H21NO5 . The InChI code is 1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.3 g/mol . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Morpholine Derivatives : Morpholine derivatives, including those similar to tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, have been synthesized through various methods. For instance, the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine is a notable example. This compound served as a substrate for further synthesis of other morpholine derivatives, showcasing the versatility of such compounds in chemical synthesis (D’hooghe et al., 2006).

  • α-Amidoalkylation of Ambident Nucleophiles : tert-Butyl esters of carboxylic acids, including structures analogous to tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, were used in α-amidoalkylation reactions. These reactions demonstrate the chemical reactivity and potential applications of these compounds in organic synthesis (Dobrev, Benin, & Nechev, 1992).

  • Hydroformylation for Synthesis of Amino Acid Derivatives : Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a compound related to tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, has been used in hydroformylation reactions. These reactions produce important intermediates for the synthesis of homochiral amino acid derivatives, indicating the compound's significance in the synthesis of biologically relevant molecules (Kollár & Sándor, 1993).

Photochemical Reactions

  • Pyrrole Photooxidation : The photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, a compound structurally related to tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, resulted in the formation of bipyrrolic oxidative coupling products. This highlights the potential of such compounds in photochemical reactions and the synthesis of complex organic structures (Wasserman et al., 1996).

properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPPXRQKCGWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697114
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

CAS RN

959246-85-6
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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